REACTION_CXSMILES
|
[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].[Cl:14][C:15]1[C:20]([O:21][CH3:22])=[C:19](Cl)[N:18]=[CH:17][N:16]=1.CC(C)([O-])C.[K+]>C1COCC1>[CH:1]([O:4][C:5]([N:7]1[CH2:8][CH2:9][CH:10]([O:13][C:19]2[C:20]([O:21][CH3:22])=[C:15]([Cl:14])[N:16]=[CH:17][N:18]=2)[CH2:11][CH2:12]1)=[O:6])([CH3:3])[CH3:2] |f:2.3|
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Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)O
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Name
|
|
Quantity
|
71.6 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1OC)Cl
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
7.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 5-10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction temperature was kept under 10° C. during addition
|
Type
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CUSTOM
|
Details
|
quenched with saturated NH4Cl (200 mL)
|
Type
|
ADDITION
|
Details
|
diluted with ether (1 L) and water (1 L)
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Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
The organic extract
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Type
|
WASH
|
Details
|
was washed with brine (800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in hexane (400 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over Celite™
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of brown solid
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
to afford a pale amber oil which
|
Type
|
CUSTOM
|
Details
|
gradually crystallized
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)OC1=NC=NC(=C1OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 98.6% | |
YIELD: CALCULATEDPERCENTYIELD | 103.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |